3-(Chloromethyl)isoquinoline 3-(Chloromethyl)isoquinoline
Brand Name: Vulcanchem
CAS No.: 147937-36-8
VCID: VC21263491
InChI: InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
SMILES: C1=CC=C2C=NC(=CC2=C1)CCl
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol

3-(Chloromethyl)isoquinoline

CAS No.: 147937-36-8

Cat. No.: VC21263491

Molecular Formula: C10H8ClN

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)isoquinoline - 147937-36-8

Specification

CAS No. 147937-36-8
Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
IUPAC Name 3-(chloromethyl)isoquinoline
Standard InChI InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
Standard InChI Key RWMIUVLOQIOJGB-UHFFFAOYSA-N
SMILES C1=CC=C2C=NC(=CC2=C1)CCl
Canonical SMILES C1=CC=C2C=NC(=CC2=C1)CCl

Introduction

Chemical Identity and Structure

3-(Chloromethyl)isoquinoline is identified by CAS number 147937-36-8 and possesses the molecular formula C₁₀H₈ClN with a molecular weight of 177.63 g/mol . The compound consists of an isoquinoline ring system with a chloromethyl functional group attached at the 3-position. This structural arrangement contributes to its chemical reactivity, particularly in nucleophilic substitution reactions where the chloromethyl group serves as an excellent leaving group.

Structural Identifiers

The compound can be represented through various chemical notations as outlined in the table below:

Identifier TypeValue
IUPAC Name3-(chloromethyl)isoquinoline
InChIInChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
InChIKeyRWMIUVLOQIOJGB-UHFFFAOYSA-N
SMILESC1=CC=C2C=NC(=CC2=C1)CCl
EC Number892-143-8

Synonyms

This compound is also known by several alternate names in chemical literature:

  • Isoquinoline, 3-(chloromethyl)-

  • 3-Chloromethyl-isoquinoline

  • Isoquinoline,3-(chloromethyl)

Physicochemical Properties

The physicochemical properties of 3-(Chloromethyl)isoquinoline define its behavior in various chemical environments and applications. These properties provide essential information for handling, storage, and application development.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical FormWhite to yellow solid
Density1.2±0.1 g/cm³
Boiling Point310.8±17.0 °C at 760 mmHg
Flash Point170.8±6.5 °C
Melting PointNot available
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.638

Chemical Properties

The chemical characteristics of 3-(Chloromethyl)isoquinoline include:

PropertyValue
LogP2.22
PSA (Polar Surface Area)12.89000
Exact Mass177.034531
Purity (Commercial)Typically 97-98%

The compound's moderate LogP value of 2.22 indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable cell membrane permeability while maintaining some aqueous solubility. This property is particularly relevant for its applications in pharmaceutical research.

Synthesis and Preparation

The synthesis of 3-(Chloromethyl)isoquinoline can be accomplished through several routes, with one documented procedure involving the conversion of isoquinolin-3-ylmethanol to the desired product.

Synthetic Route

A common synthetic pathway involves:

  • Preparation of a suitable isoquinoline precursor

  • Reduction to 3-hydroxymethylisoquinoline

  • Conversion of the hydroxymethyl group to chloromethyl using appropriate chlorinating agents

The hydrochloride salt of 3-(Chloromethyl)isoquinoline (CAS: 76884-33-8) is prepared through procedures similar to those used for converting quinoline-3-carbaldehyde to 3-chloromethylquinoline hydrochloride . This synthetic approach has been documented in patents including US5089495 (1992) and EP381375 (1990) .

Applications

3-(Chloromethyl)isoquinoline serves several important functions in chemical research and pharmaceutical development.

Pharmaceutical Applications

The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex molecules . Its reactive chloromethyl group makes it valuable for:

  • Building blocks in medicinal chemistry

  • Synthesis of isoquinoline-based drug candidates

  • Development of bioactive compounds containing the isoquinoline scaffold

Research Applications

In research settings, 3-(Chloromethyl)isoquinoline finds applications in:

  • Structure-activity relationship studies

  • Development of chemical libraries

  • Probe development for biological systems

  • Exploration of heterocyclic chemistry

Analytical Characterization

Understanding the analytical profile of 3-(Chloromethyl)isoquinoline is essential for identification, purity assessment, and research applications.

Mass Spectrometry

Mass spectrometry data includes:

Adductm/zPredicted CCS (Ų)
[M+H]⁺178.04181132.9
[M+Na]⁺200.02375149.8

These collision cross-section (CCS) values are useful for identification and characterization in advanced analytical applications .

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